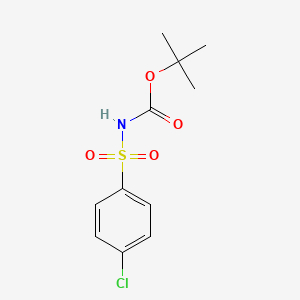
N-boc-4-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-boc-4-chlorobenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a chlorophenylsulfonyl group. This compound is commonly used in organic synthesis, particularly in the protection of amines during multi-step synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-boc-4-chlorobenzenesulfonamide typically involves the reaction of p-chlorophenylsulfonyl chloride with tert-butoxycarbonylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-boc-4-chlorobenzenesulfonamide can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The primary product is the free amine, p-chlorophenylsulfonamide.
科学的研究の応用
Chemistry: N-boc-4-chlorobenzenesulfonamide is widely used as a protecting group for amines in organic synthesis. It allows for the selective protection and deprotection of amines, facilitating multi-step synthetic processes.
Biology and Medicine: In biological research, this compound is used in the synthesis of peptide and protein analogs. The Boc group provides stability to the amine functionality during various chemical transformations.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its role as a protecting group ensures the integrity of the amine functionality during complex synthetic routes.
作用機序
The mechanism of action of N-boc-4-chlorobenzenesulfonamide primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality by preventing unwanted reactions. During deprotection, the Boc group is cleaved under acidic conditions, releasing the free amine. This process involves the formation of a carbamic acid intermediate, which subsequently decomposes to yield the amine and carbon dioxide.
類似化合物との比較
N-t-butoxycarbonyl-p-toluenesulfonamide: Similar structure but with a toluenesulfonyl group instead of a chlorophenylsulfonyl group.
N-t-butoxycarbonyl-p-bromophenylsulfonamide: Similar structure but with a bromophenylsulfonyl group instead of a chlorophenylsulfonyl group.
Uniqueness: N-boc-4-chlorobenzenesulfonamide is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can influence the compound’s electronic properties and reactivity, making it suitable for specific synthetic applications.
特性
分子式 |
C11H14ClNO4S |
|---|---|
分子量 |
291.75 g/mol |
IUPAC名 |
tert-butyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(14)13-18(15,16)9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) |
InChIキー |
KIAOVBQYQHQHGW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
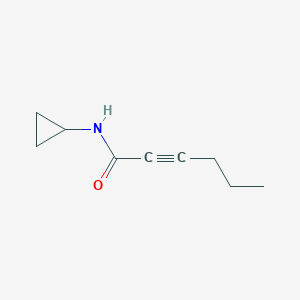
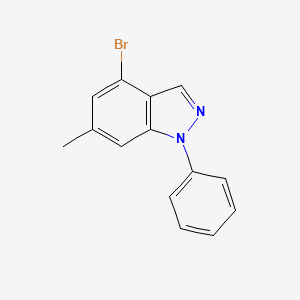
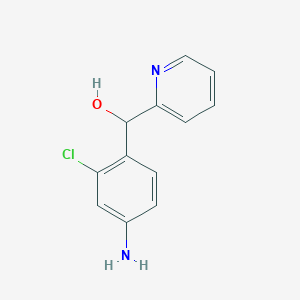
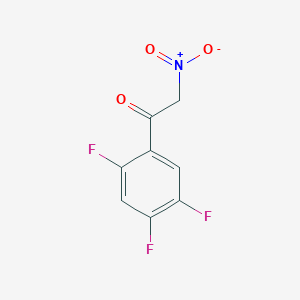
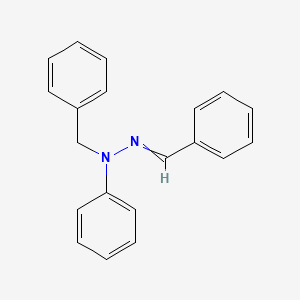
![1h-Indazole-1-carboxylic acid,6-[(2-hydroxybenzoyl)amino]-,1,1-dimethylethyl ester](/img/structure/B8532585.png)
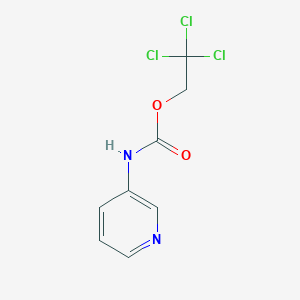
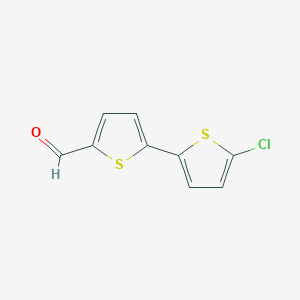
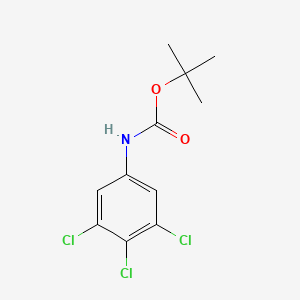
![Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide](/img/structure/B8532630.png)
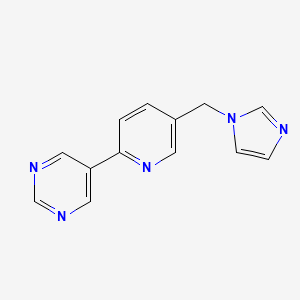
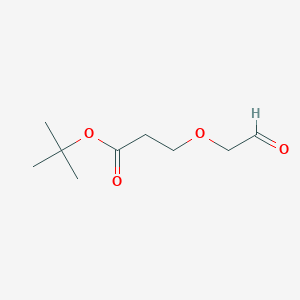
![2-{2-[2-(2-{2-[2-(11-Tritylsulfanyl-undecyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B8532665.png)
![Lithium, benzo[b]thien-2-yl-](/img/structure/B8532670.png)
